molecular formula C19H24N8 B12263713 N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12263713
M. Wt: 364.4 g/mol
InChI Key: HXGVHLMRZXECFL-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis process would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C19H24N8/c1-4-21-17-11-13(2)22-19(25-17)27-9-7-26(8-10-27)18-15-5-6-20-12-16(15)23-14(3)24-18/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,25)

InChI Key

HXGVHLMRZXECFL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C

Origin of Product

United States

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